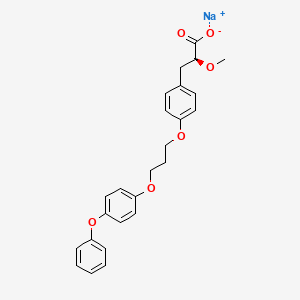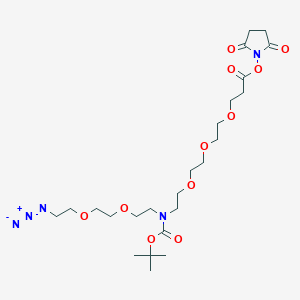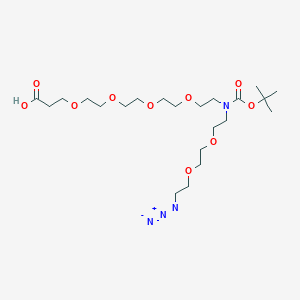
2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide
Vue d'ensemble
Description
NCGC607 is a salicylic acid derivative and small molecule glucocerebrosidase (GCase) chaperone. A mutation in the GCase gene is found in patients with Gaucher disease and is the most common genetic risk factor for Parkinson’s disease. In induced pluripotent stem cell-derived (iPSC) macrophages from patients with Gaucher disease, NCGC607 (3 µM) restores protein levels of GCase, translocates it to the lysosome, and decreases lysosomal levels of the glycolipid glucosylceramide. In iPSC-derived cells differentiated into dopamine neurons (iDA), NCGC607 increases GCase activity and translocation to the lysosome, where it decreases glucosylceramide as well as glucosylsphingosine levels. It also rescues decreased α-synuclein levels in iDA neurons.
NCGC607 is a a small-molecule noninhibitory chaperone of glucocerebrosidase.
Applications De Recherche Scientifique
Gaucher Disease Treatment
Gaucher Disease (GD): is a genetic disorder caused by a deficiency in the enzyme glucocerebrosidase (GCase). NCGC607 has been shown to act as a chaperone molecule, enhancing the activity of GCase . This can potentially reduce the accumulation of glycolipids in cells, which is characteristic of GD. The compound’s ability to increase GCase activity in patient-derived cell cultures offers a therapeutic avenue for treating this disease .
Parkinson’s Disease Therapy
Mutations in the GBA1 gene, which encodes GCase, are a significant genetic risk factor for Parkinson’s Disease (PD) . NCGC607 has demonstrated efficacy in reducing levels of α-synuclein, a protein that forms harmful aggregates in PD . By restoring GCase activity and reducing glycolipid and α-synuclein accumulation, NCGC607 shows potential as a treatment for PD, particularly in patients with GBA1 mutations .
Neurodegenerative Disease Research
In the broader context of neurodegenerative diseases , NCGC607’s role in modulating GCase activity and α-synuclein levels is of significant interest. It may offer insights into the development of treatments for other synucleinopathies, such as dementia with Lewy bodies .
Lysosomal Storage Disorders
Beyond GD, NCGC607’s mechanism of enhancing lysosomal enzyme activity could be applicable to other lysosomal storage disorders . These are a group of diseases resulting from the accumulation of substrates due to deficient lysosomal enzymes .
Molecular Docking and Dynamics Studies
NCGC607 has been used in molecular docking and dynamics simulations to identify potential binding sites on mutant GCase. This research aids in understanding the molecular basis of enzyme malfunction in GD and PD and in designing more effective chaperone molecules .
Cell Culture Models for Disease Study
The compound has been utilized in induced pluripotent stem cell (iPSC) culture models derived from patients with GD and PD. These models help study the pathophysiology of these diseases and evaluate the therapeutic potential of new compounds .
Biochemical Pathway Analysis
NCGC607 plays a role in biochemical pathway analysis , particularly in pathways involving GCase and α-synuclein. Understanding these pathways is crucial for developing targeted therapies for GD and PD .
Pharmacological Chaperone Development
Lastly, NCGC607 serves as a lead compound in the development of pharmacological chaperones . These are small molecules designed to stabilize or enhance the function of proteins, such as enzymes, that have reduced activity due to genetic mutations .
Mécanisme D'action
Target of Action
NCGC607, also known as 2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide, is a noninhibitory chaperone of glucocerebrosidase (GCase) . GCase is a lysosomal enzyme encoded by the GBA1 gene . Mutations in the GBA1 gene cause Gaucher disease and are the most common genetic risk factor for Parkinson’s disease .
Mode of Action
NCGC607 interacts with GCase, enhancing its activity without inhibiting it . Using molecular docking and molecular dynamics simulation, six allosteric binding sites on the GCase surface suitable for pharmacological chaperones were identified. Two of these sites were energetically more preferable for NCGC607 and located nearby to the active site of the enzyme .
Biochemical Pathways
The interaction between NCGC607 and GCase affects the lysosomal pathway, which is involved in the pathogenesis of parkinsonism . Enhanced GCase activity is predicted to prevent aggregation of neurotoxic proteins or improve the clearance of protein aggregates . This mechanism is considered to be applicable to a number of age-related neurodegenerative disorders that are characterized by aggregates of misfolded, non-functional, and neurotoxic proteins .
Pharmacokinetics
The compound’s ability to enhance gcase activity and reduce glycolipid storage in both ipsc-derived macrophages and dopaminergic neurons suggests that it has sufficient bioavailability to exert its therapeutic effects.
Result of Action
NCGC607 successfully chaperones the mutant enzyme, restoring GCase activity and protein levels, and reducing glycolipid storage in both iPSC-derived macrophages and dopaminergic neurons . This indicates its potential for treating neuronopathic Gaucher disease. In addition, NCGC607 reduces α-synuclein levels in dopaminergic neurons from patients with parkinsonism , suggesting its potential usefulness for the treatment of Parkinson’s disease.
Action Environment
The action of NCGC607 is influenced by the cellular environment, particularly the presence of mutant GCase and the status of the lysosomal pathway
Propriétés
IUPAC Name |
2-[2-(4-iodoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22IN3O4/c1-28(19-7-3-2-4-8-19)23(30)15-26-24(31)20-9-5-6-10-21(20)32-16-22(29)27-18-13-11-17(25)12-14-18/h2-14H,15-16H2,1H3,(H,26,31)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVDMJQQAKLUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CNC(=O)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22IN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does NCGC607 interact with its target and what are the downstream effects?
A1: NCGC607 acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is deficient in GD. Molecular docking and molecular dynamics simulations suggest that NCGC607 binds to allosteric sites on the GCase surface, rather than the active site [, ]. This binding stabilizes the enzyme, promoting its proper folding and trafficking to the lysosome. Consequently, this leads to increased GCase activity and protein levels, resulting in the breakdown of accumulated glycolipid substrates like glucosylceramide and glucosylsphingosine [, ]. In iPSC-derived dopaminergic neurons from PD patients with GBA1 mutations, NCGC607 treatment also reduced α-synuclein levels, suggesting a potential role in addressing PD pathogenesis [].
Q2: What is the evidence for NCGC607's efficacy in relevant models of GD and PD?
A2: Research demonstrates NCGC607's efficacy in different experimental models:
- GD patient-derived macrophages: NCGC607 treatment increased GCase activity and protein levels, while decreasing glycolipid concentrations [].
- GBA1 mutation-carrying PD patient-derived macrophages: NCGC607 enhanced GCase activity, particularly for the N370S mutation [].
- iPSC-derived dopaminergic neurons from GBA1 mutation-carrying PD patients: NCGC607 increased both GCase activity and protein levels []. Additionally, it reduced α-synuclein levels in neurons derived from patients with parkinsonism or Type 2 GD [], highlighting its therapeutic potential for both conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)







